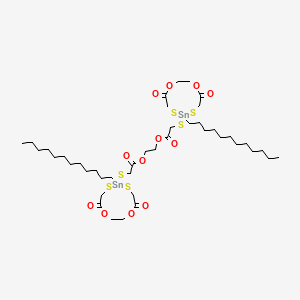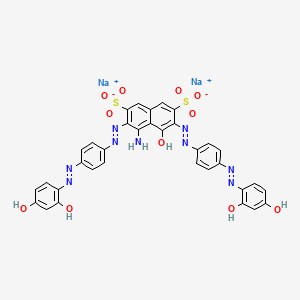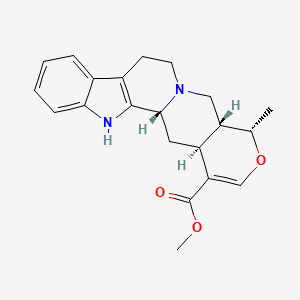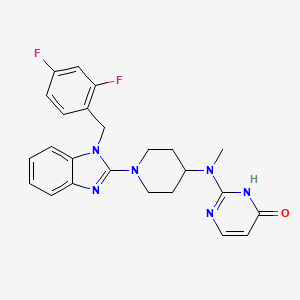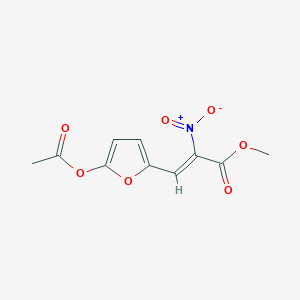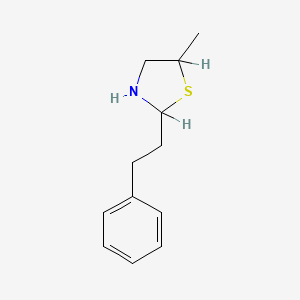
5'-(Dimethylamino)-2'-hydroxychalcone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride is a synthetic organic compound that belongs to the chalcone family Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride typically involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The specific steps are as follows:
Starting Materials: An aromatic aldehyde with a dimethylamino group and an aromatic ketone with a hydroxy group.
Reaction Conditions: The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by acidification with hydrochloric acid, followed by recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted chalcones with different functional groups.
科学的研究の応用
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride involves its interaction with biological molecules. The compound can bind to specific enzymes and receptors, inhibiting their activity. The dimethylamino group enhances its binding affinity, while the hydroxy group facilitates hydrogen bonding with target molecules. This dual interaction disrupts normal cellular processes, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: Known for its use in fluorescence labeling.
5-Amino-pyrazoles: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride is unique due to its combination of the dimethylamino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
94094-56-1 |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC名 |
(E)-1-[5-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18(2)14-9-11-17(20)15(12-14)16(19)10-8-13-6-4-3-5-7-13;/h3-12,20H,1-2H3;1H/b10-8+; |
InChIキー |
BZLMAJBVRRXFGP-VRTOBVRTSA-N |
異性体SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2.Cl |
正規SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


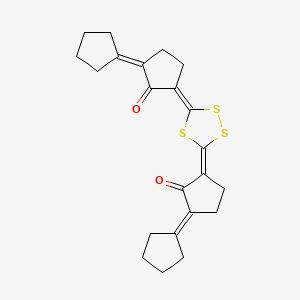

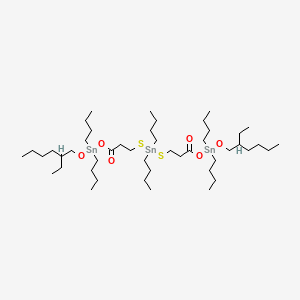

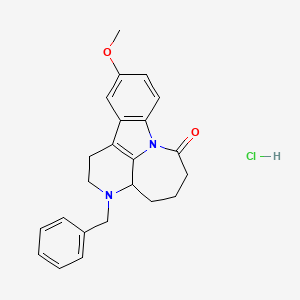
![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
